molecular formula C7H11ClN2 B1450347 3,5-Dimethyl-2-pyridinamine hydrochloride CAS No. 873-39-2

3,5-Dimethyl-2-pyridinamine hydrochloride

Cat. No.: B1450347
CAS No.: 873-39-2
M. Wt: 158.63 g/mol
InChI Key: OVNCQNZEERWZKW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-pyridinamine hydrochloride is a chemical compound with the molecular formula C7H11ClN2 and a molecular weight of 158.63 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3,5-Dimethyl-2-pyridinamine hydrochloride typically involves the reaction of 3,5-dimethylpyridine with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.

Chemical Reactions Analysis

3,5-Dimethyl-2-pyridinamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dimethyl-2-pyridinamine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-pyridinamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3,5-Dimethyl-2-pyridinamine hydrochloride can be compared with other similar compounds like 3,5-dichloro-2,6-dimethyl-4-pyridinamine hydrochloride and 4,5-dichloro-6-methyl-2-pyrimidinamine . These compounds share similar structural features but differ in their chemical reactivity and applications. The unique properties of this compound make it particularly useful in specific research and industrial applications.

Properties

IUPAC Name

3,5-dimethylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-5-3-6(2)7(8)9-4-5;/h3-4H,1-2H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNCQNZEERWZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-39-2
Record name 2-Pyridinamine, 3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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